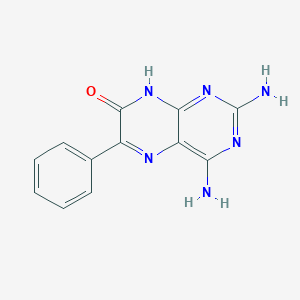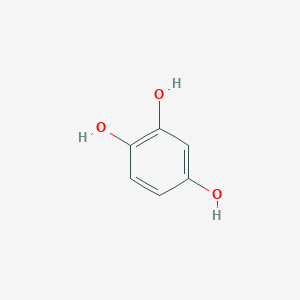
2,6-dichloro-9-isopropyl-9H-purine
Overview
Description
2,6-dichloro-9-isopropyl-9H-purine, also known as this compound, is a useful research compound. Its molecular formula is C8H8Cl2N4 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity : A related compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, has shown high antimycobacterial activity, low toxicity to mammals, and effectiveness inside macrophages. This makes it a potential candidate for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Inhibition of Phosphodiesterase Isozymes : 9-(2,6-Difluorobenzyl)-9H-purines bearing chlorine, another similar compound, shows inhibitory effects on phosphodiesterase isozymes, suggesting potential applications in drug discovery and pharmacological research (Kozai & Maruyama, 1999).
Labeling of Escherichia coli Ribosomes : 2,6-Diazido-9-(beta-D-ribofuranosyl)purine 3',5'-bisphosphate, another related compound, effectively labels Escherichia coli ribosomes, aiding the study of ribosome-protein interactions (Wower et al., 1994).
Corrosion Inhibition : Purines, including 2,6-dithiopurine, have been found effective in inhibiting mild steel corrosion in 1M HCl solution, with 2,6-dithiopurine showing the highest inhibition efficiency of 88.0% (Yan, Li, Cai, & Hou, 2008).
Regioselective Synthesis : Cross-coupling reactions of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine with organometallic reagents have yielded 2,6,8-trisubstituted purine bases, enabling rapid identification of specific isomers, which is valuable in synthetic chemistry (Hocek & Pohl, 2004).
Mechanism of Action
Target of Action
It is known that purine derivatives often interact with various enzymes and receptors in the body, playing key roles in signal pathways .
Mode of Action
Some purine derivatives have been found to induce apoptosis in cancer cell lines . This suggests that 2,6-dichloro-9-isopropyl-9H-purine may interact with its targets to trigger programmed cell death.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the skin . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Some purine derivatives have been found to induce apoptosis in cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-9-isopropyl-9H-purine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as kinases, which are pivotal in regulating cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the proliferation and apoptosis of cancer cells by interfering with specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding can result in the suppression of enzyme activity, which in turn affects downstream signaling pathways and cellular functions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Its role in these pathways underscores its importance in cellular metabolism and biochemical regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Properties
IUPAC Name |
2,6-dichloro-9-propan-2-ylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFDRUWUYSFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459110 | |
| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203436-45-7 | |
| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)











